

# Application Notes and Protocols: Heck Coupling of 3,5-Diiodopyridine with Alkenes

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## Compound of Interest

Compound Name: 3,5-Diiodopyridine

Cat. No.: B1353092

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## Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. [1][2] This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of complex molecules, including substituted styrenes and acrylates which are often key structural motifs in biologically active compounds.

This document provides detailed application notes and experimental protocols for the Heck coupling of **3,5-diiodopyridine** with various alkenes. 3,5-Disubstituted pyridines are prevalent scaffolds in medicinal chemistry, and the ability to introduce alkenyl groups at these positions via the Heck reaction opens avenues for the synthesis of novel drug candidates and functional materials. Due to the presence of two reactive C-I bonds, the reaction with **3,5-diiodopyridine** can potentially yield both mono- and di-alkenylated products, offering a route to diverse molecular architectures. The protocols provided herein are based on established methodologies for similar aryl iodides and serve as a robust starting point for reaction optimization.

## Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of **3,5-diiodopyridine** to form a Pd(II) complex.<sup>[1]</sup>
- Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond. This step is often regioselective, with the aryl group typically adding to the less substituted carbon of the alkene.
- $\beta$ -Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
- Reductive Elimination: The active Pd(0) catalyst is regenerated by reaction with a base, which neutralizes the hydriodic acid (HI) formed during the reaction.<sup>[3]</sup>

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For di-iodinated substrates like **3,5-diiodopyridine**, controlling the stoichiometry of the alkene can allow for selective mono- or di-coupling.

## Data Presentation

The following table summarizes typical reaction conditions for the Heck coupling of aryl iodides with common alkenes, which can be adapted for **3,5-diiodopyridine**.

Aryl Halide	Alkene	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
Iodobenzene	Methyl acrylate	Pd(OAc) <sub>2</sub> (1-2)	PPh <sub>3</sub> (2-4)	Et <sub>3</sub> N (1.5-2)	DMF or MeCN	80-100	4-12	>90
Iodobenzene	Styrene	Pd(OAc) <sub>2</sub> (1)	None	KOAc (1.2)	MeOH	120	24	~70
4-Iodoanisole	n-Butyl acrylate	Pd(OAc) <sub>2</sub> (2)	P(o-tol) <sub>3</sub> (4)	Et <sub>3</sub> N (2)	MeCN	80	6	95
1,4-Diiodobenzene	Styrene	Pd(OAc) <sub>2</sub> (2)	PPh <sub>3</sub> (4)	Et <sub>3</sub> N (2.5)	DMF	100	24	~85 (di-subst.)
3-Bromopyridine	Methyl acrylate	Pd(OAc) <sub>2</sub> (10)	Supramolecular Ligand L (20)	K <sub>2</sub> CO <sub>3</sub> (3)	Toluene	130	1	50-59

Note: These are representative conditions and may require optimization for the specific reaction of **3,5-diiodopyridine**.

## Experimental Protocols

The following are generalized protocols for the mono- and di-Heck coupling of **3,5-diiodopyridine** with an alkene.

Protocol 1: Mono-Heck Coupling of **3,5-Diiodopyridine** with an Alkene (e.g., n-Butyl Acrylate)

Materials:

- **3,5-Diiodopyridine**
- n-Butyl acrylate

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- N,N-Dimethylformamide (DMF), anhydrous
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating plate
- Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add **3,5-diiodopyridine** (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
- Add anhydrous DMF (5 mL) to the flask.
- Stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active palladium(0) catalyst.
- Add n-butyl acrylate (1.1 mmol, 1.1 equivalents) and triethylamine (1.5 mmol, 1.5 equivalents) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon consumption of the starting material (typically 4-12 hours), cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired mono-alkenylated pyridine derivative.

#### Protocol 2: Di-Heck Coupling of **3,5-Diiodopyridine** with an Alkene (e.g., Styrene)

##### Materials:

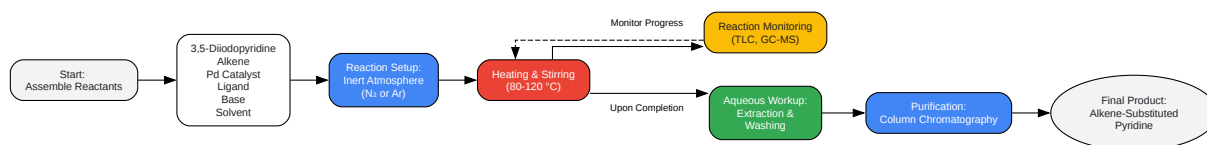
- **3,5-Diiodopyridine**
- Styrene
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- N,N-Dimethylformamide (DMF), anhydrous
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate
- Solvents for workup and chromatography

##### Procedure:

- In a round-bottom flask, combine **3,5-diiodopyridine** (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.5 mmol, 2.5 equivalents).
- Add anhydrous DMF (10 mL) to the flask.

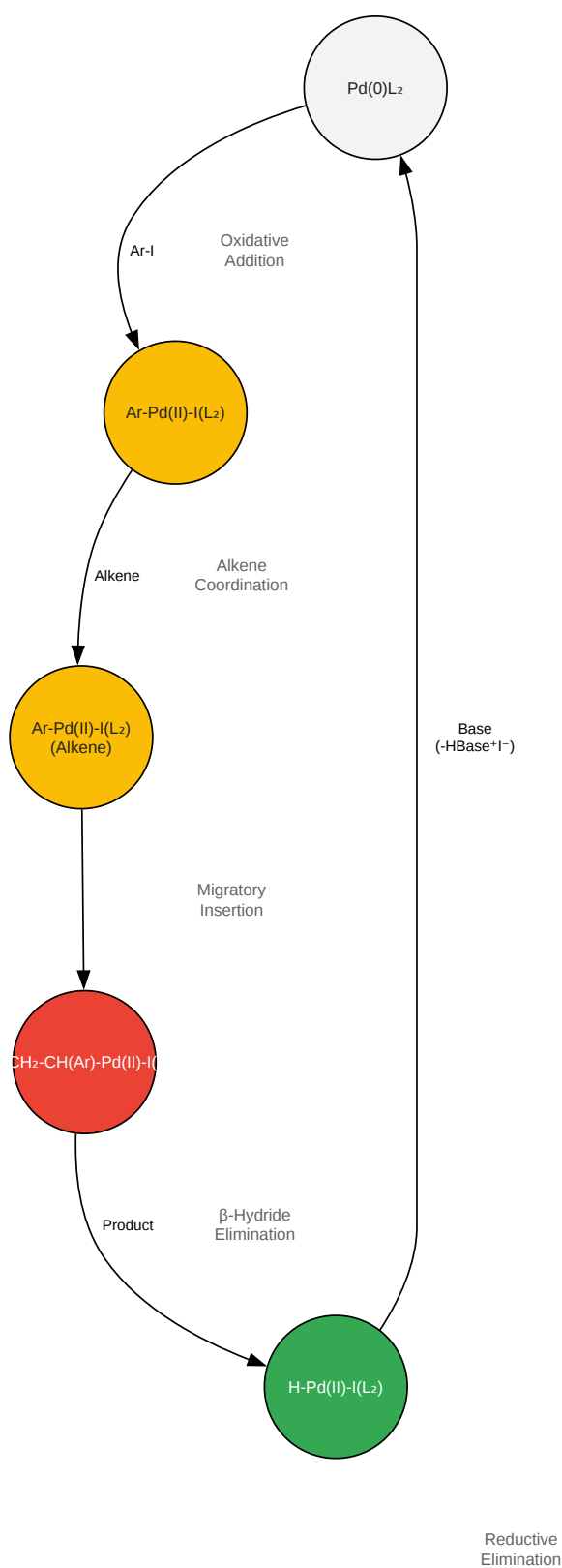
- Add styrene (2.5 mmol, 2.5 equivalents) to the mixture.
- Heat the reaction to 100-120 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Add water (20 mL) and extract with diethyl ether (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the pure 3,5-distyrylpyridine product.

## Mandatory Visualizations



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Caption: General experimental workflow for the Heck coupling reaction.



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Caption: Catalytic cycle of the Heck reaction.

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## References

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